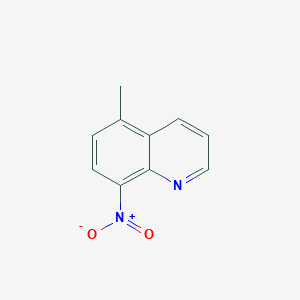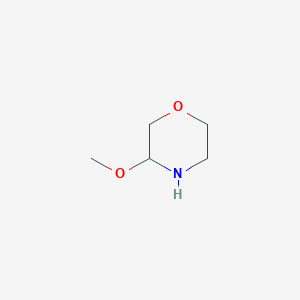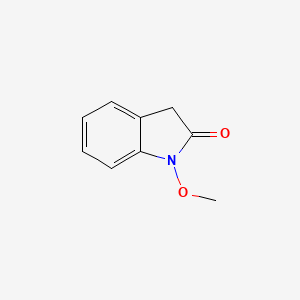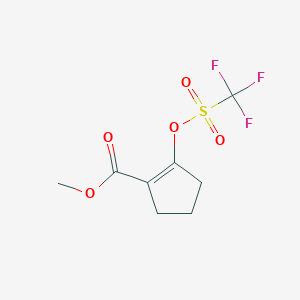
6-Bromo-5-iodonicotinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radioiodinated Synthesis and Biodistribution Studies
6-Bromo-5-iodonicotinic acid and its derivatives have been explored for their potential in the synthesis and biodistribution of radioiodinated compounds. For instance, 5-Bromonicotine, derived from nicotinic acid, was utilized to produce 5-[125I]iodonicotine. Biodistribution studies in rats indicated significant accumulation of this compound in the brain and adrenal gland, highlighting its potential for brain and adrenal imaging applications (Chan et al., 1983).
Synthesis of Pyranones and Natural Products
The compound has been used in the synthesis of various pyranones, which are significant in organic chemistry. Specifically, 6-substituted 3-bromo-5-iodo-2(2H)-pyranones were synthesized and utilized as precursors for different pyranones, including natural products like fusalanipyrone and gibepyrone A (Biagetti et al., 2002).
Syntheses of Halogenated Fluoresceins
Another application is in the synthesis of halogenated fluoresceins. Regioisomerically pure 5- and 6-iodofluoresceins and bromofluoresceins have been synthesized, which are vital in the development of fluorescence-based probes and dyes (Jiao et al., 2003).
Synthesis of Bromonitro-phenanthridinones
The compound is also instrumental in the synthesis of bromonitro-phenanthridinones, as demonstrated by the treatment of 2-bromo-6(5H)-phenanthridone leading to various nitrated and brominated products. These findings are significant for developing new compounds in pharmaceutical and material sciences (Andrievskii et al., 1990).
Electrocatalytic Synthesis of 6-Aminonicotinic Acid
6-Aminonicotinic acid, a derivative of this compound, was synthesized through electrochemical reduction. This process is significant for developing new methods for synthesizing complex organic molecules (Gennaro et al., 2004).
Safety and Hazards
The safety data sheet for a related compound, 6-Bromonicotinic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 6-Bromo-5-iodonicotinic acid.
Propiedades
IUPAC Name |
6-bromo-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHQESGBJLMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorobenzo[d]isoxazole](/img/structure/B3277248.png)


![3-Aminobenzo[d]isoxazole-4-carbonitrile](/img/structure/B3277284.png)
![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)

![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)





![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)
